molecular formula C9H10F3N3O B12227807 4,4,4-trifluoro-N-[(pyrazin-2-yl)methyl]butanamide

4,4,4-trifluoro-N-[(pyrazin-2-yl)methyl]butanamide

Cat. No.: B12227807
M. Wt: 233.19 g/mol
InChI Key: HYVFYERJZKLMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-N-[(pyrazin-2-yl)methyl]butanamide is a compound that features a trifluoromethyl group and a pyrazine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms, is often found in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-[(pyrazin-2-yl)methyl]butanamide typically involves the reaction of a pyrazine derivative with a trifluoromethylated butanamide precursor. One common method is the nucleophilic substitution reaction where the pyrazine derivative reacts with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-[(pyrazin-2-yl)methyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrazine derivatives .

Scientific Research Applications

4,4,4-Trifluoro-N-[(pyrazin-2-yl)methyl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,4-trifluoro-N-[(pyrazin-2-yl)methyl]butanamide exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the pyrazine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C9H10F3N3O

Molecular Weight

233.19 g/mol

IUPAC Name

4,4,4-trifluoro-N-(pyrazin-2-ylmethyl)butanamide

InChI

InChI=1S/C9H10F3N3O/c10-9(11,12)2-1-8(16)15-6-7-5-13-3-4-14-7/h3-5H,1-2,6H2,(H,15,16)

InChI Key

HYVFYERJZKLMAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CNC(=O)CCC(F)(F)F

Origin of Product

United States

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